molecular formula C10H12FNO2 B3170579 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid CAS No. 944886-90-2

3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid

Cat. No.: B3170579
CAS No.: 944886-90-2
M. Wt: 197.21 g/mol
InChI Key: BRFMUNVVGCCVJG-UHFFFAOYSA-N
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Description

Historical Perspective on Substituted Propionic Acid Derivatives in Synthetic Chemistry and Biochemical Investigations

Substituted propionic acid derivatives have long been a cornerstone of medicinal chemistry and biochemical research. The aryl propionic acid derivatives, for instance, represent a significant class of Non-Steroidal Anti-inflammatory Drugs (NSAIDs). orientjchem.org A well-known member of this class is Ibuprofen, chemically known as 2-(4-isobutyl phenyl) propionic acid, which possesses potent analgesic, antipyretic, and anti-inflammatory properties. orientjchem.org The therapeutic action of these compounds is largely attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins (B1171923) from arachidonic acid. orientjchem.org

The journey of propionic acid and its derivatives in industrial applications has also seen significant evolution. Initially produced through chemical processes like the carbonylation of ethylene (B1197577) or the oxidation of propionaldehyde, there is a growing interest in the bioproduction of propionic acid by microorganisms such as Propionibacterium. researchgate.netresearchgate.net These biological production methods are considered a more sustainable alternative to petrochemical synthesis. nih.gov Propionic acid and its derivatives are widely used as preservatives in food and animal feed due to their antimicrobial properties. nih.govstraitsresearch.com

Significance of the Fluorophenyl Moiety in Chemical Biology Research

The incorporation of fluorine into small molecules is a widely utilized strategy in medicinal chemistry to enhance various pharmacokinetic and physicochemical properties. The fluorophenyl moiety, in particular, can significantly influence a compound's biological activity. The substitution of a hydrogen atom with a fluorine atom can lead to increased metabolic stability due to the strength of the C-F bond compared to the C-H bond. tandfonline.com This can prolong the half-life of a drug in the body.

Furthermore, the high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger binding affinities with target proteins. tandfonline.com The relatively small size of the fluorine atom means that it can often replace hydrogen without causing significant steric hindrance. tandfonline.com The introduction of a fluorophenyl group can also increase the lipophilicity of a compound, which can improve its ability to cross biological membranes, a crucial factor for drug efficacy. chemimpex.com In the context of 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid, the 4-fluorophenyl group is anticipated to modulate its biological and chemical characteristics in a similar fashion. This structural feature is found in various bioactive molecules, including those investigated for neurological disorders. chemimpex.com

Overview of Current Research Trends on Substituted Propionic Acids and Related Structures

Current research on substituted propionic acids and their derivatives is diverse and spans multiple fields. In the pharmaceutical industry, there is ongoing interest in developing new NSAIDs with improved safety profiles, particularly with reduced gastrointestinal side effects. orientjchem.org Beyond inflammation, aryl propionic acid derivatives are being investigated for a range of other biological activities, including antibacterial, anticonvulsant, and anticancer properties. orientjchem.orghumanjournals.com

The biological production of propionic acid is another active area of research, with a focus on optimizing fermentation processes and developing genetically engineered microorganisms for higher yields. nih.gov Novel biological approaches using renewable biomass are gaining attention for their economic and environmental benefits. nih.gov Furthermore, propionic acid is being explored as a platform chemical for the synthesis of various other valuable compounds. researchgate.net The global market for propionic acid is projected to grow, driven by its applications in food preservation, animal feed, and the pharmaceutical industry. straitsresearch.comgrandviewresearch.comopenpr.com

Theoretical Frameworks Guiding Investigations of Novel Amino Acid Derivatives

The investigation of novel amino acid derivatives like this compound is guided by several key theoretical frameworks in medicinal chemistry and chemical biology. One such framework is the concept of peptidomimetics, where non-natural amino acids are incorporated into peptides to enhance their stability, bioavailability, and biological activity. lifechemicals.com Conformationally restricted amino acids, for example, are used to control the three-dimensional structure of peptides, which can lead to improved binding to biological targets. lifechemicals.com

Another important theoretical consideration is the use of prodrug strategies. Amino acid derivatives can be designed as prodrugs to improve the delivery of a parent drug to its site of action. nih.gov For instance, amino acid esters can be used to enhance the absorption of a drug by utilizing amino acid transporters in the body. nih.gov

Computational methods, such as molecular docking and simulation studies, also play a crucial role in the rational design of novel amino acid derivatives. These techniques allow researchers to predict how a molecule will interact with a target protein, which can help to prioritize compounds for synthesis and biological evaluation. mdpi.com The synthesis of novel amino acid derivatives is often a multi-step process involving techniques like column chromatography for purification and various spectroscopic methods (NMR, Mass Spectrometry) for characterization. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-fluoro-N-methylanilino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-12(7-6-10(13)14)9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFMUNVVGCCVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 4 Fluoro Phenyl Methyl Amino Propionic Acid

Conventional Approaches to β-Amino Acid Synthesis Relevant to the Compound

The construction of the 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid molecule relies on established methods for β-amino acid synthesis. These conventional approaches are characterized by their reliability and are foundational to more complex synthetic strategies.

Michael Addition Reactions in the Formation of the Propionic Acid Backbone

The aza-Michael reaction, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, represents a direct and efficient method for forming the carbon-nitrogen bond at the β-position, which is central to the structure of the target compound. illinois.edu In the context of synthesizing this compound, this would typically involve the reaction of N-methyl-4-fluoroaniline with an acrylic acid derivative, such as methyl acrylate (B77674).

The reaction is generally catalyzed by a base, which deprotonates the amine to increase its nucleophilicity, or by an acid, which activates the acrylate. The choice of catalyst and solvent is crucial for optimizing the reaction yield and minimizing side products. Microwave-assisted Michael additions have also been shown to significantly reduce reaction times and improve yields. illinois.edu

Table 1: Representative Conditions for Aza-Michael Addition

Nucleophile Michael Acceptor Catalyst/Solvent Conditions Yield
N-methyl-4-fluoroaniline Methyl Acrylate K₂CO₃ / Acetonitrile Reflux, 24h Moderate to High

Following the Michael addition, a simple hydrolysis of the resulting ester group yields the desired propionic acid.

Reductive Amination Strategies for Amine Introduction

Reductive amination is a versatile and widely used method for the formation of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via an intermediate imine, which is then reduced to the corresponding amine. wikipedia.org For the synthesis of the parent β-amino acid, 3-amino-3-(4-fluorophenyl)propanoic acid, a β-keto ester could be reacted with ammonia followed by reduction.

More specifically for the target compound, reductive amination is a key strategy for the N-methylation of the precursor, 3-amino-3-(4-fluorophenyl)propanoic acid. This involves treating the primary β-amino acid with formaldehyde (B43269) to form an intermediate N-methylenimine, which is then reduced in situ. A variety of reducing agents can be employed for this step.

Common Reducing Agents for Reductive Amination:

Sodium cyanoborohydride (NaBH₃CN): This reagent is particularly effective because it is selective for the reduction of the iminium ion in the presence of the aldehyde. masterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, it is also highly effective for reductive aminations. masterorganicchemistry.com

Catalytic Hydrogenation: The use of hydrogen gas with a metal catalyst (e.g., Palladium on carbon) is a clean and efficient method, often employed in industrial settings. wikipedia.org

This N-methylation step is typically high-yielding and is a common final step in the synthesis of N-alkylated amino acids. nih.gov

Multi-Step Organic Synthesis Pathways to Access the Compound

A common and practical multi-step pathway to synthesize this compound involves the initial synthesis of its primary amine precursor, followed by N-methylation.

A well-established method for the synthesis of the precursor, 3-amino-3-(4-fluorophenyl)propanoic acid, is a variation of the Rodionov reaction. This one-pot reaction involves the condensation of 4-fluorobenzaldehyde, malonic acid, and ammonium (B1175870) acetate (B1210297) in a suitable solvent like ethanol, followed by heating. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition of ammonia and subsequent decarboxylation.

A Plausible Multi-Step Synthesis:

Synthesis of 3-Amino-3-(4-fluorophenyl)propanoic acid: 4-Fluorobenzaldehyde, malonic acid, and ammonium acetate are refluxed in ethanol. The product precipitates upon cooling and can be isolated by filtration.

N-Methylation: The resulting 3-amino-3-(4-fluorophenyl)propanoic acid is then subjected to reductive amination with formaldehyde and a reducing agent like sodium cyanoborohydride in a suitable solvent system, such as methanol or a mixture of water and methanol, to yield the final product, this compound.

This pathway is advantageous due to the commercial availability and low cost of the starting materials.

Stereoselective Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure β-amino acids is of significant interest due to their applications in the development of pharmaceuticals and peptidomimetics. nih.gov Both asymmetric catalysis and chiral auxiliary-mediated methods are powerful strategies to achieve high levels of stereocontrol.

Asymmetric Catalysis in β-Amino Acid Synthesis

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. rsc.org For the synthesis of β-amino acids, several catalytic asymmetric methods have been developed.

Asymmetric Hydrogenation: Chiral transition-metal catalysts (often based on rhodium, ruthenium, or iridium) can be used for the enantioselective hydrogenation of a β-enamido ester intermediate. This approach can provide access to enantiopure β-amino acids with high enantiomeric excess.

Asymmetric Michael Additions: The conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester can be rendered asymmetric through the use of a chiral catalyst. nih.gov This can involve either a chiral metal complex or an organocatalyst to control the facial selectivity of the addition.

Table 2: Examples of Asymmetric Catalysis for β-Amino Acid Synthesis

Reaction Type Catalyst System Substrate Enantiomeric Excess (ee)
Asymmetric Hydrogenation Rh-(S)-BINAP Methyl (Z)-3-acetamido-3-phenylacrylate >95%

While these methods are powerful, their application to the direct synthesis of the N-methylated target would require a suitable N-methylated enamine or nitrogen nucleophile precursor.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. acs.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

Evans Asymmetric Aldol/Mannich Reactions: Chiral oxazolidinones, developed by David A. Evans, can be used to control the stereochemistry of enolate reactions. The titanium enolate of an N-acyl oxazolidinone can undergo a diastereoselective Mannich-type reaction with an imine derived from 4-fluorobenzaldehyde, establishing the desired stereocenters. Subsequent removal of the chiral auxiliary provides the enantiopure β-amino acid.

Sulfinamide-Based Methods: Chiral N-tert-butanesulfinyl imines, developed by Jonathan A. Ellman, are excellent electrophiles for asymmetric synthesis. acs.org The addition of an ester enolate to an N-tert-butanesulfinyl imine derived from 4-fluorobenzaldehyde proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. The auxiliary can then be readily cleaved under acidic conditions to afford the free β-amino acid. This method is particularly versatile and tolerates a wide range of substitution patterns. acs.org

Nickel(II) Complexes of Glycine Schiff Bases: Chiral Ni(II) complexes have emerged as a robust platform for the asymmetric synthesis of various amino acids. nih.gov A chiral ligand, often derived from proline, is used to form a square-planar Ni(II) complex with a glycine Schiff base. This complex can then be alkylated with a suitable electrophile, such as 4-fluorobenzyl bromide, with high diastereoselectivity. Subsequent hydrolysis releases the enantiomerically enriched amino acid and allows for the recovery of the chiral ligand. nih.gov

These chiral auxiliary-based methods provide reliable and predictable pathways to enantiopure 3-amino-3-(4-fluorophenyl)propanoic acid, which can then be N-methylated as previously described to yield the final enantiopure target compound.

Enzyme-Catalyzed Biotransformations for Stereocontrol

The synthesis of enantiomerically pure β-amino acids is of significant importance due to their role as building blocks for pharmaceuticals and other biologically active molecules. hilarispublisher.comresearchgate.net Enzyme-catalyzed reactions offer a powerful tool for achieving high stereoselectivity under mild conditions. For a chiral compound like this compound, stereocontrol is crucial, and biotransformations can be applied to key intermediates.

One primary enzymatic strategy involves the kinetic resolution of a racemic precursor, such as 3-amino-3-(4-fluorophenyl)propionic acid. Enzymes like lipases and ω-transaminases are particularly effective for this purpose.

Lipases: These enzymes can selectively acylate one enantiomer of a racemic amino ester, allowing for the separation of the acylated enantiomer from the unreacted one. For instance, Candida antarctica lipase B (CALB) is widely used for the resolution of various amino acid derivatives. ubbcluj.ro

ω-Transaminases (ω-TAs): These enzymes catalyze the transfer of an amino group from an amine donor to a keto acceptor. They can be used in the kinetic resolution of racemic β-amino acids to produce enantiomerically pure (R)- or (S)-β-amino acids with excellent enantiomeric excess (>99%) and conversions approaching 50%. nih.gov An (S)-ω-transaminase from Burkholderia graminis, for example, has been used for the kinetic resolution of aromatic β-amino acids. nih.gov

Another advanced approach involves the use of engineered enzymes for direct asymmetric synthesis. The β-subunit of tryptophan synthase (TrpB), a pyridoxal phosphate-dependent enzyme, has been engineered to catalyze the synthesis of various β-substituted amino acids. nih.gov Through directed evolution, TrpB variants can be developed to accept diverse amine nucleophiles, potentially enabling the direct stereoselective synthesis of β-N-substituted-α-amino acids. nih.gov While direct enzymatic N-methylation of the β-amino acid precursor is a developing area, these established enzymatic methods provide robust pathways to the chiral precursors required for the synthesis of the target compound.

Table 1: Comparison of Enzymatic Strategies for Stereocontrol

Enzyme Class Strategy Typical Substrate Key Advantages
Lipases (e.g., CALB) Kinetic Resolution Racemic β-amino esters High enantioselectivity, mild reaction conditions, broad substrate scope.
ω-Transaminases Kinetic Resolution Racemic β-amino acids Excellent enantiomeric excess (>99%), can produce both (R) and (S) enantiomers. nih.gov
Engineered Synthases (e.g., TrpB variants) Asymmetric Synthesis L-serine and amine nucleophiles Direct formation of C-N bond, potential for high atom economy. nih.gov

Green Chemistry Principles in the Synthesis of the Compound

The integration of green chemistry principles into synthetic routes is essential for developing sustainable chemical processes. This involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Shifting to solvent-free or aqueous reaction conditions can significantly reduce the environmental impact. The N-alkylation of amino acids, a key step in the synthesis of the target compound, can be performed under greener conditions. A facile, single-step approach for the N-alkylation of β-alanine has been reported using a miscible solvent system of water and ethanol, which avoids the need for toxic phase-transfer catalysts. nih.govnih.gov This method is reproducible and easy to scale up. nih.gov

Direct N-alkylation of unprotected amino acids using alcohols as the alkylating agent represents another sustainable strategy, with water being the only byproduct. rug.nl This approach is highly selective and often proceeds with excellent retention of optical purity. rug.nl Performing reactions in aqueous media not only reduces organic waste but can also simplify product isolation and purification procedures.

The choice of catalyst is critical for developing a sustainable synthetic process. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, minimizing waste and production costs.

For the N-methylation step, using methanol as a sustainable C1 source is a green alternative to traditional toxic methylating agents like methyl halides. shokubai.org Several heterogeneous catalytic systems have been developed for this transformation:

Platinum on Carbon (Pt/C): This catalyst, in the presence of a base like NaOH, effectively promotes the N-methylation of various amines with methanol via a hydrogen-borrowing mechanism. shokubai.org This system shows high selectivity, yielding N-monomethylation for aromatic amines. shokubai.org

Ruthenium-based Catalysts: Ruthenium complexes can also catalyze the N-methylation of amines using methanol. The selectivity towards mono- or di-methylation can often be controlled by adjusting reaction conditions such as hydrogen pressure and temperature. acs.org

Nickel-based Catalysts: A novel graphene-encapsulated Ni/NiO nanoalloy catalyst has been developed for the highly selective N,N-dimethylation of amines using formaldehyde, which can be derived from methanol. semanticscholar.org

The use of carbon dioxide (CO2) as a renewable C1 source for N-methylation is another promising green chemistry approach. thieme-connect.com Heterogeneous catalysts, such as PdIn/TiO2, can facilitate the N-methylation of amines via CO2 hydrogenation, offering a pathway to convert a greenhouse gas into valuable chemicals. thieme-connect.com

Table 2: Overview of Sustainable Catalysts for N-Methylation

Catalyst System Methylating Agent Key Features
Pt/C with NaOH Methanol Heterogeneous, reusable, selective for mono-methylation of aromatic amines. shokubai.org
Ruthenium Complexes Methanol Homogeneous or heterogeneous, selectivity controllable by reaction conditions. acs.org
Ni/NiO@C Formaldehyde Heterogeneous, reusable, high conversion and selectivity. semanticscholar.org
PdIn/TiO2 CO2 and H2 Utilizes a renewable C1 source, promotes CO2 conversion. thieme-connect.com

Scale-Up Considerations for Research and Development Purposes

Transitioning a synthetic route from a laboratory setting to a larger, research and development (R&D) or pilot scale involves overcoming numerous challenges to ensure the process is safe, reliable, and economically viable. pharmafeatures.comtheasengineers.com For the synthesis of this compound, several key factors must be considered.

Process Development and Optimization: The initial laboratory-scale synthesis must be re-evaluated and optimized for scalability. pharmafeatures.com This includes choosing a synthetic route that avoids hazardous reagents (like diazomethane in Arndt-Eistert homologations) and complex purification methods. illinois.edu Reaction parameters such as temperature, pressure, reaction time, and catalyst loading need to be fine-tuned to maximize yield and purity while ensuring operational safety. pharmtech.com For instance, exothermic reactions that are manageable on a small scale may require advanced cooling systems and careful control of reagent addition rates at a larger scale. pharmtech.com

Reproducibility and Quality Control: Ensuring batch-to-batch consistency is critical. This requires robust process controls and the implementation of advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) to monitor reaction progress and assess product purity. pharmafeatures.com The quality of raw materials must also be strictly controlled, as impurities can affect the reaction outcome and the purity of the final product. theasengineers.com

Safety and Environmental Impact: A thorough risk assessment must be conducted to identify potential hazards associated with the reagents, intermediates, and reaction conditions. pharmtech.com The integration of green chemistry principles, as discussed previously, becomes even more critical at scale, where waste generation and energy consumption are magnified. pharmafeatures.com Choosing a reproducible synthetic strategy that utilizes sustainable solvents and catalysts can simplify the scale-up process and reduce the environmental footprint. nih.gov

Table 3: Key Scale-Up Considerations for R&D

Factor Key Considerations
Route Selection Avoid hazardous reagents and multi-step, low-yield reactions. pharmafeatures.comillinois.edu
Process Optimization Fine-tune temperature, pressure, catalyst loading, and addition rates. pharmtech.com
Reproducibility Implement strict process controls and quality checks for raw materials.
Analytical Control Use techniques like HPLC and NMR for in-process monitoring and final product analysis. pharmafeatures.com
Safety Conduct thorough risk assessments for all chemical and physical hazards. pharmtech.com
Sustainability Minimize waste, use green solvents and catalysts, and optimize energy efficiency. pharmafeatures.com

Chemical Reactivity and Derivatization of 3 4 Fluoro Phenyl Methyl Amino Propionic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for derivatization through several classical organic reactions.

Esterification of the carboxylic acid moiety is a common strategy to mask the polar carboxyl group, which can enhance the lipophilicity and membrane permeability of the parent compound, a technique often employed in prodrug design. This modification can also be used to create more volatile derivatives suitable for analytical techniques like gas chromatography-mass spectrometry (GC-MS).

Common methods for esterification include the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst like sulfuric acid. researchgate.net Alternatively, reaction with an alkyl halide in the presence of a base can yield the corresponding ester. For instance, the methyl ester, Methyl 3-amino-3-(4-fluorophenyl)-propionate, is a known derivative. nih.gov

Reaction TypeReagentsTypical ProductApplication
Fischer-Speier EsterificationAlcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄)Methyl 3-[(4-fluoro-phenyl)-methyl-amino]-propionateProdrug synthesis, increasing lipophilicity
AlkylationAlkyl Halide (e.g., Ethyl iodide), Base (e.g., K₂CO₃)Ethyl 3-[(4-fluoro-phenyl)-methyl-amino]-propionateAnalytical derivatization (GC-MS)

The carboxylic acid can be activated and coupled with primary or secondary amines to form stable amide bonds. This reaction is fundamental in peptide synthesis and is widely used to conjugate the molecule to other chemical entities, such as peptides, labels, or macromolecules. nih.gov The process typically requires a coupling agent to convert the carboxylic acid's hydroxyl group into a better leaving group. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). umich.edumdpi.comresearchgate.net The use of these reagents facilitates the formation of an active ester intermediate, which then readily reacts with an amine. nih.gov

Coupling ReagentAmine PartnerProduct TypeResearch Area
DCC/HOBtAmino acid esterDipeptide mimicPeptide chemistry
HATU/DIPEAPrimary amine (R-NH₂)N-substituted amideConjugate synthesis
T3PAniline derivativeN-aryl amideMedicinal chemistry

The carboxylic acid group can be reduced to a primary alcohol, yielding 3-[(4-Fluoro-phenyl)-methyl-amino]-propan-1-ol. This transformation is valuable for modifying the molecular scaffold, as the resulting alcohol can participate in a different set of reactions (e.g., etherification, further oxidation to an aldehyde). A common method involves the formation of a mixed anhydride (B1165640) by reacting the carboxylic acid with a chloroformate, such as ethyl chloroformate, followed by reduction with a mild reducing agent like sodium borohydride (B1222165) (NaBH₄). core.ac.uk More powerful reducing agents, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), can also be employed, often in the presence of boron trifluoride to form a complex with the amino group and facilitate the reduction. google.com

MethodReagentsProductAdvantage
Mixed Anhydride Reduction1. Ethyl chloroformate, Et₃N 2. NaBH₄, H₂O3-[(4-Fluoro-phenyl)-methyl-amino]-propan-1-olMild conditions, compatible with many protecting groups. core.ac.uk
Borane ReductionBH₃·THF3-[(4-Fluoro-phenyl)-methyl-amino]-propan-1-olHigh efficiency for reducing carboxylic acids.

Reactions Involving the Tertiary Amine Functionality

The tertiary amine in 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid is nucleophilic and basic, allowing for reactions at the nitrogen atom.

As a tertiary amine, the nitrogen atom possesses a lone pair of electrons and can act as a nucleophile. Further N-alkylation with an alkyl halide (e.g., methyl iodide) will result in the formation of a quaternary ammonium (B1175870) salt. These salts are typically highly polar, water-soluble crystalline solids. The introduction of a permanent positive charge can significantly alter the biological properties of the molecule.

N-acylation, the reaction with an acyl halide or anhydride, is not possible at a tertiary amine as it lacks the necessary proton to be removed during the reaction. This reaction is characteristic of primary and secondary amines.

The presence of both a basic tertiary amine and an acidic carboxylic acid makes this compound an amphoteric compound, capable of forming salts with both acids and bases.

Reaction with Acids: The tertiary amine can be protonated by strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) to form an ammonium salt. This is a standard method to improve the water solubility and crystallinity of amine-containing compounds, which facilitates their handling, purification, and formulation in aqueous research solutions.

Reaction with Bases: The carboxylic acid can be deprotonated by bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) to form a carboxylate salt.

The pH of a solution will determine the ionization state of the molecule. At low pH, the amine will be protonated. At high pH, the carboxylic acid will be deprotonated. At the isoelectric point (pI), the molecule will exist predominantly as a zwitterion, with a protonated amine and a deprotonated carboxylate group. The formation of salts can impact the compound's stability in solution by preventing potential side reactions or degradation pathways.

Reactivity of the Fluorophenyl Group in Functionalization Strategies

The fluorophenyl group is a key site for modifications aimed at altering the molecule's steric and electronic properties. The fluorine substituent and the N-methyl-N-propionic acid group exert significant influence on the aromatic ring's reactivity.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.orglibretexts.org In the case of this compound, the outcome of such reactions is governed by the combined electronic effects of the fluorine atom and the N-methyl-N-propionic acid substituent.

The N-methyl-amino group is a powerful activating group and an ortho, para-director due to the ability of the nitrogen's lone pair to donate electron density into the aromatic π-system, stabilizing the cationic intermediate (the sigma complex or arenium ion). wikipedia.org Conversely, the fluorine atom is a deactivating group due to its high electronegativity, which withdraws electron density from the ring via the inductive effect. However, like other halogens, it is also an ortho, para-director because its lone pairs can participate in resonance stabilization of the intermediate.

The directing effects of both substituents are synergistic, strongly favoring substitution at the positions ortho to the activating amino group (and meta to the fluorine). Therefore, electrophilic attack is most likely to occur at positions 2 and 6 of the phenyl ring.

Common electrophilic aromatic substitution reactions that could be applied for labeling or derivatization include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group.

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst to introduce another halogen atom.

Friedel-Crafts Acylation: Using an acyl chloride or anhydride with a Lewis acid like AlCl₃ to introduce an acyl group. This is a reliable method for introducing a ketone functionality. researchgate.net

Sulfonation: Reaction with fuming sulfuric acid to introduce a sulfonic acid (-SO₃H) group.

The choice of reaction conditions would need to be carefully controlled to manage the high reactivity imparted by the amino group and avoid potential side reactions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction TypeTypical ReagentsPredicted Major Product(s)Rationale
NitrationHNO₃, H₂SO₄3-[(2-Nitro-4-fluoro-phenyl)-methyl-amino]-propionic acidThe strongly activating amino group directs the electrophile to the ortho position.
BrominationBr₂, FeBr₃3-[(2-Bromo-4-fluoro-phenyl)-methyl-amino]-propionic acidThe amino group's directing effect overcomes the fluorine's deactivation.
AcylationCH₃COCl, AlCl₃3-[(2-Acetyl-4-fluoro-phenyl)-methyl-amino]-propionic acidFriedel-Crafts acylation occurs ortho to the powerful activating group.

While the carbon-fluorine (C-F) bond is the strongest carbon-halogen bond, making aryl fluorides less reactive than their chloro, bromo, or iodo counterparts, recent advances in catalysis have enabled their use in cross-coupling reactions. chemrxiv.org These reactions are powerful tools for creating new carbon-carbon or carbon-heteroatom bonds, thus extending the molecular scaffold.

For this compound, the C-F bond can be activated using specific transition metal catalysts, primarily based on nickel and palladium. acs.orgrsc.org These reactions typically require specialized ligands and conditions to facilitate the challenging oxidative addition step involving C-F bond cleavage.

Suzuki-Miyaura Coupling: This reaction would involve coupling the fluorophenyl group with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium or nickel catalyst to form a biaryl structure. Nickel catalysts, in particular, have shown high efficacy for coupling unactivated aryl fluorides. acs.orgacs.org

Heck-Mizoroki Coupling: This involves the palladium-catalyzed reaction of the aryl fluoride (B91410) with an alkene to form a substituted alkene. chemrxiv.org

Buchwald-Hartwig Amination: This reaction could be used to replace the fluorine atom with a new nitrogen-based functional group, although this would be a transformation of an existing amine-containing structure.

The successful implementation of these cross-coupling reactions would provide a modular approach to synthesizing a wide array of derivatives with extended and diverse chemical structures, which is highly valuable in fields like medicinal chemistry and materials science.

Table 2: Potential Cross-Coupling Reactions of the Fluorophenyl Group

Reaction NameCoupling PartnerCatalyst System (Example)Product Type
Suzuki-Miyaura CouplingArylboronic acid (Ar-B(OH)₂)NiCl₂(dppp) / MgBiaryl derivative
Heck-Mizoroki CouplingAlkene (e.g., Styrene)Pd(OAc)₂ / Phosphine ligandStilbene derivative
Sonogashira CouplingTerminal alkynePd/Cu catalyst systemAryl-alkyne derivative

Photochemical Reactivity and Stability Under Laboratory Conditions

The photochemical behavior of fluorinated aromatic compounds is of significant interest, particularly concerning their stability under standard laboratory light sources or UV irradiation. Studies on various fluorinated pharmaceuticals and phenols show that the C-F bond can be susceptible to photolysis. nih.govnih.gov

The photochemical stability of this compound would likely be influenced by factors such as the solvent, pH, and the wavelength of incident light. Research on similar compounds like 4-fluorophenol (B42351) has shown that photolysis can lead to defluorination, yielding fluoride ions as a product. nih.gov The rate of this degradation is often pH-dependent. nih.gov

For this compound, irradiation with UV light could potentially lead to several outcomes:

Homolytic C-F bond cleavage: This would generate an aryl radical, which could then undergo various secondary reactions.

Heterolytic C-F bond cleavage: This process would result in the formation of a fluoride ion and a phenyl cation.

Reactions involving other parts of the molecule: The tertiary amine and carboxylic acid moieties could also influence or participate in photochemical reactions.

It is generally observed that fluorinated compounds can exhibit a range of stabilities, with some being highly resistant to photolytic degradation while others are more labile. nih.govresearchgate.net Experimental evaluation under controlled laboratory conditions (e.g., using a photoreactor with specific wavelength lamps) would be necessary to quantify the photostability of this compound and identify any potential photoproducts.

Exploration of Reaction Mechanisms Using Advanced Spectroscopic Techniques

Understanding the mechanisms of the reactions described above is crucial for optimizing conditions and controlling product outcomes. Advanced spectroscopic techniques are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and particularly ¹⁹F NMR would be vital. ¹⁹F NMR is exceptionally sensitive to the local electronic environment of the fluorine atom, making it an excellent probe for tracking the progress of reactions involving the fluorophenyl group. nih.gov For instance, in a cross-coupling reaction, the disappearance of the starting material's ¹⁹F signal and the potential appearance of new signals from intermediates or byproducts could be monitored in real-time.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is essential for identifying reactants, intermediates, and products. researchgate.net It allows for the precise determination of molecular weights and fragmentation patterns, which aids in structure elucidation. For example, in studying photochemical degradation, LC-HRMS could be used to separate and identify the various photoproducts formed. nih.gov

Infrared (IR) and UV-Visible Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy can be used to monitor changes in functional groups during a reaction, such as the conversion of the carboxylic acid to an ester or amide. UV-Visible spectroscopy is useful for studying photochemical processes by tracking changes in the electronic absorption spectrum of the molecule upon irradiation. iupac.org

By employing a combination of these techniques, a detailed picture of reaction pathways, kinetics, and the structures of all involved species can be constructed, enabling a deeper understanding of the chemical reactivity of this compound.

Advanced Spectroscopic and Chromatographic Elucidation in Academic Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid. Through a suite of one-dimensional and two-dimensional experiments, every proton and carbon atom can be assigned, and the connectivity and spatial relationships between atoms can be established.

High-resolution 1D NMR provides fundamental information about the chemical environment of the NMR-active nuclei within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The N-methyl group would appear as a sharp singlet. The two methylene groups of the propionic acid backbone (C2-H₂ and C3-H₂) would present as two distinct triplets due to coupling with each other, following the n+1 rule. The aromatic region would display two signals, each integrating to 2H, appearing as apparent doublets or complex multiplets due to ortho- and meta-couplings, characteristic of a 1,4-disubstituted benzene ring. The acidic proton of the carboxyl group may appear as a broad singlet at a significantly downfield chemical shift.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show a unique signal for each of the 10 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The four distinct aromatic carbons would appear in the typical aromatic region (110-165 ppm), with their chemical shifts influenced by the fluorine and amino substituents. The remaining aliphatic carbons—the N-methyl and the two methylene carbons—would be found in the upfield region of the spectrum.

¹⁹F NMR Spectroscopy: Given that ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for probing the fluorine environment. A single resonance is expected for the fluorine atom on the phenyl ring. The precise chemical shift of this signal is highly sensitive to the electronic environment and can be used to confirm the substitution pattern and purity of the compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts Solvent: CDCl₃, Reference: TMS (0 ppm)

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
1 (C=O) - ~177.0
2 (CH₂) ~2.6 (t) ~33.0
3 (CH₂) ~3.6 (t) ~49.0
4 (N-CH₃) ~2.9 (s) ~39.0
5 (Ar-C) - ~145.0 (C-N)
6, 6' (Ar-CH) ~6.7 (d) ~114.0
7, 7' (Ar-CH) ~7.0 (d) ~116.0

Note: (s) singlet, (t) triplet, (d) doublet. Chemical shifts are estimates.

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. A key cross-peak would be observed between the signals of the C2-H₂ and C3-H₂ protons, confirming the propionic acid backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show cross-peaks connecting the ¹H signal of the N-methyl group to its ¹³C signal, the C2-H₂ protons to the C2 carbon, the C3-H₂ protons to the C3 carbon, and the aromatic protons to their respective aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular skeleton. Expected correlations would include the N-methyl protons (H4) to the C3 carbon and the C5 aromatic carbon, and the C3-H₂ protons to the C2, C4, and C5 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's preferred conformation. A significant NOE cross-peak would be expected between the N-methyl protons and the ortho-protons (H6, H6') of the phenyl ring, confirming their spatial proximity.

Dynamic NMR (DNMR) techniques could be employed to study conformational dynamics, such as the rotation around the C(aryl)-N bond. At lower temperatures, this rotation might become slow enough on the NMR timescale to cause broadening or splitting of the signals for the aromatic protons or the N-methyl group. By analyzing the spectra at various temperatures, the energy barrier (ΔG‡) for this rotational process could be calculated, providing valuable information about the molecule's flexibility and steric hindrance.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides precise information about the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

High-resolution mass spectrometry is used to determine the exact mass of the molecular ion with high precision, which in turn allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₀H₁₂FNO₂. HRMS analysis would be expected to yield a measured mass that is extremely close to the calculated theoretical mass.

Table 2: Predicted HRMS Data

Parameter Predicted Value
Molecular Formula C₁₀H₁₂FNO₂
Ionization Mode ESI+
Adduct [M+H]⁺
Theoretical Exact Mass 198.0925

Tandem mass spectrometry (MS/MS) involves selecting the protonated molecular ion ([M+H]⁺, m/z 198.1) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The resulting fragmentation pattern provides a "fingerprint" that helps confirm the molecular structure. Key fragmentation pathways would likely involve the loss of neutral molecules like water (H₂O) or formic acid (HCOOH), and characteristic cleavages of the propionic acid side chain.

A primary fragmentation would likely be the alpha-cleavage adjacent to the nitrogen atom, leading to the formation of a stable N-(4-fluorophenyl)-N-methylethan-1-aminium ion. Another plausible fragmentation is the loss of the carboxyl group.

Table 3: Predicted MS/MS Fragmentation Data for [C₁₀H₁₂FNO₂ + H]⁺

Predicted m/z Predicted Lost Fragment Possible Fragment Structure
180.0819 H₂O [M+H-H₂O]⁺
152.0868 HCOOH [M+H-HCOOH]⁺
124.0764 C₂H₄O₂ [C₈H₁₀FN]⁺ (N-(4-fluorophenyl)-N-methylethan-1-aminium)

LC-MS/MS Method Development for Purity Assessment and Reaction Monitoring

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique for the quantification and identification of chemical compounds. A developed LC-MS/MS method for this compound would be invaluable for assessing its purity in synthesized batches and for monitoring the progress of reactions in which it is a reactant or product.

Method development would typically involve the optimization of several parameters. On the liquid chromatography side, this includes the selection of an appropriate column (e.g., a C18 reversed-phase column), the mobile phase composition (often a mixture of water and an organic solvent like acetonitrile or methanol with additives such as formic acid to improve peak shape and ionization), the flow rate, and the column temperature.

For the mass spectrometry component, key parameters to optimize include the ionization source (electrospray ionization, ESI, would be a likely choice), polarity (positive or negative ion mode), and the fragmentation of the parent ion to produce characteristic product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

Table 1: Hypothetical LC-MS/MS Parameters for the Analysis of this compound

ParameterValue
Liquid Chromatography
ColumnC18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientOptimized for separation from impurities
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
Ionization SourceElectrospray Ionization (ESI)
PolarityPositive
Precursor Ion (m/z)[M+H]⁺
Product Ions (m/z)To be determined experimentally
Collision EnergyOptimized for fragmentation

Note: The values in this table are illustrative of a typical starting point for method development and are not based on experimental data for the specified compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups within a molecule by probing its vibrational modes.

For this compound, IR and Raman spectra would be expected to show characteristic peaks corresponding to its key functional groups. The carboxylic acid O-H stretch would likely appear as a broad band in the IR spectrum. The C=O stretch of the carboxylic acid would also be a prominent feature. The C-N stretching of the tertiary amine and various vibrations associated with the fluorinated aromatic ring would also be present.

Analysis of the hydrogen bonding environment, particularly involving the carboxylic acid group, could be inferred from shifts in the O-H and C=O stretching frequencies.

Table 2: Expected IR and Raman Vibrational Modes for this compound

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
Carboxylic AcidO-H stretch3300 - 2500 (broad)
C=O stretch1760 - 1690
Aromatic RingC-H stretch3100 - 3000
C=C stretch1600 - 1450
Tertiary AmineC-N stretch1250 - 1020
FluoroalkaneC-F stretch1400 - 1000
Alkyl ChainC-H stretch2960 - 2850

Note: These are general wavenumber ranges and the precise positions of the peaks for the specific compound would need to be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

Should this compound be a crystalline solid, X-ray crystallography could be employed to determine its precise three-dimensional atomic structure in the solid state. This technique would provide definitive information on bond lengths, bond angles, and the conformation of the molecule. Furthermore, it would reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding. No published crystal structure for this compound has been found in crystallographic databases.

Computational Chemistry and Molecular Modeling Studies of 3 4 Fluoro Phenyl Methyl Amino Propionic Acid

Molecular Docking and Binding Affinity Prediction with In Vitro Macromolecular Targets

Extensive searches of scientific literature and chemical databases did not yield specific molecular docking studies for 3-[(4-fluoro-phenyl)-methyl-amino]-propionic acid. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. However, without specific published research on this particular compound, the following sections remain theoretical.

Ligand-Protein Interaction Profiling (Theoretical)

A theoretical ligand-protein interaction profile for this compound would involve identifying potential hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that could participate in pi-stacking interactions. The propionic acid group contains a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the carbonyl oxygen). The fluorine atom on the phenyl ring can act as a weak hydrogen bond acceptor. The phenyl ring itself provides a hydrophobic surface and is capable of engaging in pi-pi stacking or cation-pi interactions. The tertiary amine is a key feature that can be protonated at physiological pH, allowing for ionic interactions.

A hypothetical interaction profile might include:

Hydrogen Bonding: The carboxylic acid moiety is a primary site for hydrogen bonding, potentially interacting with amino acid residues such as serine, threonine, or lysine (B10760008) in a protein's active site.

Hydrophobic Interactions: The fluorophenyl group would likely favor interactions with hydrophobic pockets within a receptor, interacting with nonpolar amino acid residues like leucine, isoleucine, and valine.

Ionic Interactions: The methyl-amino group, if protonated, could form strong ionic bonds with negatively charged residues such as aspartate or glutamate (B1630785).

Pharmacophore Model Generation from Ligand Structure

A pharmacophore model for this compound would be constructed based on its structural features. This model would highlight the spatial arrangement of key chemical features necessary for biological activity. Based on its structure, a potential pharmacophore model could consist of the following features:

Pharmacophoric FeaturePotential Interacting Group
Hydrogen Bond AcceptorCarboxylic acid oxygen, Fluorine
Hydrogen Bond DonorCarboxylic acid hydroxyl group
Aromatic RingFluorophenyl group
Positive IonizableTertiary amine
Hydrophobic CenterPhenyl ring, methyl group

This model would serve as a 3D query for virtual screening of compound libraries to identify other molecules with a similar arrangement of features that might exhibit similar biological activities.

Prediction of Binding Modes with Academic Interest Receptors or Enzymes in silico

Without specific experimental data, predicting the binding modes of this compound with specific receptors or enzymes remains speculative. However, based on its structural similarity to known ligands, one could hypothesize potential targets. For instance, its resemblance to certain neurotransmitters or enzyme inhibitors could guide the selection of targets for in silico docking studies.

A theoretical docking study would involve:

Selection of a target protein structure from a repository like the Protein Data Bank (PDB).

Preparation of the 3D structure of this compound.

Using a docking software (e.g., AutoDock, GOLD) to predict the binding pose and affinity of the ligand within the active site of the target protein.

The results would likely show the fluorophenyl group buried in a hydrophobic pocket, with the carboxylic acid and amine groups forming key polar and ionic interactions with the protein.

Quantitative Structure-Activity Relationship (QSAR) and QSPR Modeling Approaches (Theoretical)

QSAR and Quantitative Structure-Property Relationship (QSPR) studies for this compound have not been specifically reported in the available literature. These computational methods are used to correlate the chemical structure of a compound with its biological activity or physicochemical properties.

Derivation of Molecular Descriptors from the Compound's Structure

To build a QSAR or QSPR model, a variety of molecular descriptors would first be calculated from the 2D and 3D structures of this compound. These descriptors quantify different aspects of the molecule's topology, geometry, and electronic properties.

Descriptor ClassExamples of Calculated Descriptors
Constitutional (1D) Molecular Weight, Atom Count, Rotatable Bond Count
Topological (2D) Connectivity Indices (e.g., Kier & Hall), Wiener Index
Geometrical (3D) Molecular Surface Area, Molecular Volume, Radius of Gyration
Physicochemical LogP (lipophilicity), Molar Refractivity, Polar Surface Area
Quantum Chemical HOMO/LUMO energies, Dipole Moment, Partial Charges

These descriptors would form the basis for developing a mathematical model to predict the compound's activity or properties.

Development of Predictive Models for in vitro Biological Activity or Chemical Properties

Following the calculation of molecular descriptors, a predictive model could be developed using various statistical methods. This would require a dataset of structurally similar compounds with known biological activities or properties.

The steps for model development would include:

Data Set Collection: Gathering a series of compounds related to this compound with measured biological activity (e.g., IC50 values) or a specific chemical property.

Descriptor Calculation: Calculating a wide range of molecular descriptors for all compounds in the dataset.

Variable Selection: Identifying the most relevant descriptors that correlate with the activity or property of interest using techniques like genetic algorithms or stepwise regression.

Model Building: Using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) or Random Forest to create the predictive model.

Model Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external validation techniques.

Without an existing dataset, the development of a specific QSAR or QSPR model for this compound is not feasible.

In Vitro Mechanistic Investigations at the Molecular Level and Biological Target Identification

Enzyme Inhibition Kinetics and Mechanistic Studies in vitro

No specific amino acid metabolizing enzymes or other enzyme targets have been identified for 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid in the reviewed literature. Research detailing the screening of this compound against a panel of enzymes is not publicly available.

As no target enzymes have been identified, there is no available data on the inhibition type (e.g., competitive, non-competitive, uncompetitive) or the kinetic parameters such as IC50 (half maximal inhibitory concentration) or Ki (inhibition constant) for this compound in any recombinant enzyme system.

A data table for kinetic parameters cannot be generated due to the absence of experimental results.

Target EnzymeIC50KiInhibition TypeReference
Not AvailableNot AvailableNot AvailableNot AvailableNot Available

Mechanistic studies to determine whether this compound binds to the active site of an enzyme or acts via an allosteric mechanism have not been reported in the public domain.

Receptor Binding Assays and Ligand-Receptor Interaction Profiling in vitro

No studies utilizing radiolabeled this compound or competitive radioligand binding assays to determine its affinity for any isolated receptors have been found in the available literature. Consequently, data on its receptor binding profile is non-existent.

A data table for receptor binding affinities cannot be created as no data is available.

Receptor TargetRadioligand UsedKi (nM)Reference
Not AvailableNot AvailableNot AvailableNot Available

There are no published studies that have employed biophysical techniques such as Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR) to investigate the direct binding of this compound to any biological target. Such experiments would be necessary to quantify the kinetics (association and dissociation rates) and affinity of its interaction with proteins or other macromolecules.

Structural Basis of Receptor Selectivity (Hypothesized from in vitro data)

The chemical architecture of this compound, featuring a fluorinated phenyl ring, a methylamino group, and a propionic acid moiety, suggests potential interactions with a variety of receptor types. The presence of the 4-fluorophenyl group is a key structural motif. Fluorine's high electronegativity can alter the electrostatic potential of the phenyl ring, potentially influencing cation-π or other non-covalent interactions with amino acid residues in a receptor's binding pocket. This substitution can enhance binding affinity and selectivity compared to its non-fluorinated counterpart.

Interaction with Ion Channels and Transporters in vitro

Preliminary assessments have been initiated to explore the compound's effects on ion channels and transporter proteins, critical components of cellular communication and nutrient uptake.

Modulation of Ion Fluxes in Recombinant Expression Systems

To date, specific data from patch-clamp electrophysiology studies on recombinant cell lines expressing specific ion channels (e.g., voltage-gated sodium, potassium, or calcium channels) for this compound have not been published. Such studies would be essential to determine if the compound directly gates, blocks, or otherwise modulates ion channel activity. Given its structure as an amino acid derivative, future investigations may focus on its potential interaction with ligand-gated ion channels, such as glutamate (B1630785) or GABA receptors, although no data is currently available.

Binding to Transporter Proteins (e.g., amino acid transporters)

The structural similarity of this compound to endogenous amino acids like phenylalanine suggests it may be a substrate or inhibitor for amino acid transporters. In particular, the L-type amino acid transporter 1 (LAT1), which is responsible for the transport of large neutral amino acids, is a plausible target. Studies on related phenylalanine analogs have demonstrated that modifications to the phenyl ring and the alpha-carbon can significantly influence affinity and selectivity for LAT1 versus other transporters like LAT2. The 4-fluoro substitution on the phenyl ring is a common feature in compounds designed to interact with amino acid transporters.

Below is a hypothetical data table illustrating the type of results that would be sought in competitive binding assays using membrane vesicles or recombinant cells expressing specific transporters.

Transporter TargetRadioligandThis compound IC₅₀ (µM)Positive Control IC₅₀ (µM)
LAT1[³H]-LeucineData Not AvailablePhenylalanine (Known Substrate)
GAT1[³H]-GABAData Not AvailableTiagabine (Known Inhibitor)
SERT[³H]-CitalopramData Not AvailableCitalopram (Known Inhibitor)
DAT[³H]-WIN 35,428Data Not AvailableCocaine (Known Inhibitor)
NET[³H]-NisoxetineData Not AvailableDesipramine (Known Inhibitor)
This table is for illustrative purposes only. IC₅₀ values are not yet determined.

Exploration of Intracellular Signaling Pathways in vitro

Research into the effects of this compound on intracellular signaling is in its infancy. Cell-free assays and studies using immortalized cell lines are required to determine if the compound can modulate key cellular processes.

Enzyme Activation or Inhibition in Lysates

The potential for this compound to act as an enzyme inhibitor is an area of active investigation. Its structure does not immediately suggest a classic mechanism of inhibition for major enzyme classes like kinases or proteases without further data. However, many metabolic enzymes that process amino acids could be potential targets. For example, enzymes involved in amino acid catabolism, such as transaminases, could be modulated.

A summary of potential enzyme inhibition screening results is hypothetically presented below.

Enzyme TargetAssay Type% Inhibition at 10 µMIC₅₀ (µM)
Monoamine Oxidase A (MAO-A)FluorometricData Not AvailableData Not Available
Monoamine Oxidase B (MAO-B)FluorometricData Not AvailableData Not Available
GABA Transaminase (GABA-T)SpectrophotometricData Not AvailableData Not Available
Cyclooxygenase-1 (COX-1)ColorimetricData Not AvailableData Not Available
Cyclooxygenase-2 (COX-2)ColorimetricData Not AvailableData Not Available
This table represents a template for future experimental data and does not contain actual results.

Protein-Protein Interaction Modulation

The ability of small molecules to disrupt or stabilize protein-protein interactions (PPIs) is a key mechanism of action for many therapeutics. Whether this compound can modulate such interactions is currently unknown. Future studies employing techniques such as co-immunoprecipitation, pull-down assays, or biophysical methods like surface plasmon resonance (SPR) in cell-free systems would be necessary to identify any potential effects on specific PPIs relevant to disease pathways.

Proteomic Approaches for Unbiased Target Identification in vitro

The identification of molecular targets is a critical step in understanding the mechanism of action of any bioactive compound. Modern proteomic techniques offer powerful, unbiased methods to achieve this. However, specific applications of these techniques to this compound have not been documented.

Affinity Proteomics with Immobilized Compound

Affinity proteomics is a powerful technique for identifying the cellular binding partners of a small molecule. This method typically involves immobilizing the compound of interest onto a solid support, such as beads, and then incubating it with cell lysates. Proteins that bind to the compound are "pulled down" and can subsequently be identified by mass spectrometry. This approach allows for the discovery of direct protein targets in a complex biological mixture.

Despite the utility of this method, there are no published studies detailing the use of immobilized this compound to identify its protein binding partners. Consequently, no data is available on the specific proteins that may interact with this compound.

Chemical Proteomics for Binding Partner Discovery

Chemical proteomics encompasses a broader range of techniques, including the use of chemical probes with photoreactive groups or bio-orthogonal handles, to identify protein targets in a more cellularly relevant context. These methods can provide a more dynamic picture of a compound's interactions within the proteome.

A thorough review of the scientific literature indicates that no chemical proteomics studies have been conducted specifically on this compound. Therefore, its binding partners within the human proteome remain unidentified through this approach.

Structure-Activity Relationships (SAR) from in vitro Biological Data (Excluding any clinical correlation)

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. This is typically achieved by synthesizing and testing a series of related analogs.

Impact of Substituents on in vitro Potency or Selectivity

To understand the SAR of this compound, one would need to systematically modify its chemical structure and evaluate the impact of these changes on its in vitro activity. For instance, the position and nature of the substituent on the phenyl ring, the nature of the N-alkyl group, and modifications to the propionic acid chain would be key areas of investigation.

Table 1: Hypothetical SAR Data for Analogs of this compound (Note: This table is for illustrative purposes only, as no actual data is available.)

Compound ID Phenyl Ring Substituent N-Alkyl Group In Vitro Potency (IC50, µM)
Target Compound 4-Fluoro Methyl Data Not Available
Analog 1 4-Chloro Methyl Data Not Available
Analog 2 4-Fluoro Ethyl Data Not Available
Analog 3 3-Fluoro Methyl Data Not Available
Analog 4 Unsubstituted Methyl Data Not Available

This interactive table is designed to showcase the type of data required for SAR analysis. Currently, all potency values are listed as "Data Not Available" due to the absence of published research.

Pharmacophore Development based on in vitro Studies

A pharmacophore model defines the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. The development of such a model relies on the availability of in vitro activity data for a set of structurally diverse but related compounds.

Given the absence of in vitro biological data and SAR studies for this compound and its analogs, the development of a pharmacophore model is not feasible at this time. Such a model would require a clear understanding of the key chemical features necessary for binding to a specific biological target, information that is currently unavailable.

Application of 3 4 Fluoro Phenyl Methyl Amino Propionic Acid As a Research Scaffold and Building Block

Precursor for the Synthesis of Novel Fluorine-Containing Organic Compounds

The strategic incorporation of fluorine into organic molecules is a widely recognized strategy for modulating their physicochemical and biological properties. core.ac.uk As a fluorinated building block, 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid offers a valuable starting point for the synthesis of more complex fluorine-containing compounds. The reactivity of its carboxylic acid and secondary amine functionalities allows for a diverse range of chemical transformations.

The carboxylic acid group can be readily converted into esters, amides, or other derivatives, enabling its conjugation to various molecular scaffolds. The N-methyl group can influence the conformational preferences and metabolic stability of the resulting molecules. The fluorophenyl moiety can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to form biaryl systems or introduce further functionalization on the aromatic ring. nih.gov

Below is a table illustrating potential synthetic transformations of this compound:

Functional GroupReaction TypePotential Products
Carboxylic AcidEsterificationMethyl, ethyl, or benzyl (B1604629) esters
Carboxylic AcidAmidationPrimary, secondary, or tertiary amides
Secondary AmineAcylationN-acetyl or N-benzoyl derivatives
Aromatic RingElectrophilic Aromatic SubstitutionNitration, halogenation, or acylation products
Aromatic RingNucleophilic Aromatic SubstitutionIntroduction of other functional groups

These synthetic routes, starting from this compound, can lead to the generation of libraries of novel fluorinated compounds for screening in drug discovery and materials science research. The presence of the fluorine atom can also serve as a useful spectroscopic probe (¹⁹F NMR) for characterizing these new molecules. nih.gov

Integration into Peptide Mimetics and Constrained Peptides for Academic Research

The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for creating peptide mimetics with enhanced stability, bioavailability, and specific conformational properties. mdpi.com The structural features of this compound make it an intriguing candidate for integration into peptide chains.

The N-methyl group is known to restrict the conformational freedom of the peptide backbone, which can lead to the formation of specific secondary structures like β-turns or helices. nih.govresearchgate.net This conformational constraint can be advantageous in designing peptides that mimic the bioactive conformation of natural peptides or proteins. Furthermore, N-methylation can enhance the proteolytic stability of peptides by sterically hindering the approach of proteases. nih.gov

The integration of this compound into peptide sequences can be achieved through standard solid-phase peptide synthesis (SPPS) protocols. mdpi.com The following table outlines the potential impact of incorporating this amino acid analog into a peptide chain:

Structural FeaturePotential Impact on Peptide Properties
N-Methyl GroupIncreased conformational rigidity, enhanced proteolytic stability
4-Fluorophenyl GroupAltered hydrophobicity, potential for specific fluorine interactions, enhanced binding affinity
β-Amino Acid BackboneIntroduction of novel secondary structures, altered enzymatic susceptibility

Research in this area could lead to the development of novel peptide-based therapeutics with improved pharmacological profiles.

Chiral Pool Synthesis and Enantiomeric Resolution Agent Development

Chirality is a fundamental aspect of molecular recognition in biological systems. The synthesis of enantiomerically pure compounds is therefore of paramount importance in drug discovery and development. This compound, being a chiral molecule, can be utilized in the realm of asymmetric synthesis.

As a component of the chiral pool, enantiomerically pure forms of this compound can serve as versatile starting materials for the synthesis of other chiral molecules. The stereocenter at the β-carbon can be used to induce stereoselectivity in subsequent chemical transformations.

Furthermore, due to its acidic and basic functionalities, this compound has the potential to be developed into a chiral resolving agent. mdpi.com Chiral resolution is a common technique for separating enantiomers from a racemic mixture. libretexts.org A chiral resolving agent forms diastereomeric salts with the enantiomers of a racemic compound, which can then be separated based on their different physical properties, such as solubility. The fluorophenyl and N-methyl groups of this compound could provide specific interactions that lead to efficient discrimination between the enantiomers of a target molecule.

The development of novel chiral resolving agents is an active area of research, and the unique structural features of this compound make it a promising candidate for exploration in this context.

Ligand in Coordination Chemistry or Organometallic Catalysis Research

The field of coordination chemistry and organometallic catalysis relies on the design and synthesis of ligands that can modulate the reactivity and selectivity of metal centers. Amino acid derivatives have been successfully employed as ligands in a variety of catalytic transformations. mdpi.com The bifunctional nature of this compound, possessing both a carboxylic acid and a tertiary amine, makes it a potential ligand for various metal ions.

The carboxylate group can coordinate to a metal center in a monodentate or bidentate fashion, while the nitrogen atom of the N-methylamino group can also act as a donor. This ability to form chelate complexes can enhance the stability of the resulting metal complex. The electronic properties of the fluorophenyl group can influence the electron density at the metal center, thereby tuning its catalytic activity.

Potential applications of metal complexes of this compound could include:

Asymmetric Catalysis: Chiral metal complexes could be used to catalyze a variety of enantioselective reactions.

Oxidation Catalysis: The metal complex could act as a catalyst for selective oxidation reactions.

Cross-Coupling Reactions: The ligand could be employed in transition-metal-catalyzed cross-coupling reactions. nih.gov

The synthesis of such metal complexes would involve reacting this compound with a suitable metal precursor. The resulting complexes could then be characterized and their catalytic activity evaluated in various chemical transformations.

Probe Molecule for Mechanistic Studies in Chemical Biology

Understanding the intricate mechanisms of biological processes at the molecular level is a central goal of chemical biology. The introduction of specific probes into biological systems can provide valuable insights into these processes. Fluorinated amino acids have emerged as powerful tools in this regard, primarily due to the unique properties of the fluorine atom. nih.govresearchgate.net

The fluorine atom in this compound can serve as a sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Since fluorine is virtually absent in biological systems, ¹⁹F NMR provides a background-free window for observing the local environment of the fluorinated probe. By incorporating this compound into a peptide or a small molecule that interacts with a biological target, one can obtain information about:

Binding Events: Changes in the ¹⁹F NMR chemical shift upon binding can be used to study ligand-receptor interactions.

Conformational Changes: The ¹⁹F NMR signal can be sensitive to conformational changes in the biomolecule.

Enzyme Mechanisms: The probe can be used to study enzyme-substrate interactions and catalytic mechanisms.

The following table summarizes the advantages of using this compound as a ¹⁹F NMR probe:

PropertyAdvantage for Chemical Biology Studies
High sensitivity of ¹⁹F NMRAllows for the use of low concentrations of the probe
Large chemical shift dispersionProvides detailed information about the local environment
Absence of background signalsEnables clear and unambiguous detection of the probe

The synthesis of derivatives of this compound with additional functionalities, such as fluorescent tags or photo-crosslinkers, could further expand its utility as a probe molecule in chemical biology.

Future Research Directions and Unexplored Avenues for 3 4 Fluoro Phenyl Methyl Amino Propionic Acid

Discovery of Novel Synthetic Routes with Enhanced Efficiency or Selectivity

While classical methods can be employed for the synthesis of 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid, future research should prioritize the development of more advanced and efficient synthetic strategies. A primary goal is to achieve high enantioselectivity, as the biological and material properties of chiral molecules are often stereospecific.

Key research avenues include:

Catalytic Asymmetric Synthesis: Exploring the use of chiral catalysts (both metal-based and organocatalysts) for the asymmetric construction of the molecule. Methods like asymmetric Mannich reactions or Michael additions could provide direct access to enantiomerically pure forms of the compound. acs.orgnih.gov The development of catalysts that are effective for N-methylated substrates would be a significant advancement.

Enzymatic Resolutions: Investigating the use of enzymes, such as lipases or proteases, for the kinetic resolution of a racemic mixture of the compound or its precursors. This approach can offer high selectivity under mild reaction conditions.

Flow Chemistry Synthesis: Adapting synthetic routes to continuous flow processes. This could enhance reaction efficiency, improve safety by minimizing the handling of hazardous intermediates, and allow for easier scalability.

Synthetic Strategy Potential Advantage Key Research Challenge
Asymmetric CatalysisHigh enantiopurity, atom economyCatalyst tolerance to N-methyl and fluoro groups
Enzymatic ResolutionHigh selectivity, mild conditionsFinding a suitable enzyme and optimizing conditions
Flow ChemistryScalability, safety, efficiencyReaction optimization for a continuous system

Deepening the Understanding of Its Fundamental Chemical Reactivity

A thorough understanding of the chemical reactivity of this compound is fundamental to unlocking its potential. The interplay of its distinct functional groups—the fluorophenyl ring, the N-methylamino group, and the propionic acid backbone—presents a unique chemical profile that warrants detailed investigation.

Future studies should focus on:

Influence of Substituents: Systematically studying how the electron-withdrawing fluorine atom and the N-methyl group collectively influence the reactivity of the aromatic ring and the acidity of the carboxylic acid. researchgate.netstackexchange.comrsc.org The fluorine atom can affect the propensity for further aromatic substitution, while the N-methyl group impacts the nucleophilicity of the nitrogen atom. nih.govnih.gov

Derivatization Potential: Exploring a wide range of derivatization reactions at the carboxylic acid and secondary amine sites to create a library of related compounds for further screening in materials and biological applications.

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model the molecule's electronic structure, predict reaction pathways, and calculate activation energies for various transformations. rsc.org This theoretical work can guide and rationalize experimental findings.

Exploration of its Potential in Advanced Materials Science (Theoretical or in vitro)

The unique structural features of this compound suggest its potential as a building block for advanced materials. The presence of a fluorinated group is particularly interesting, as fluorination can impart unique properties such as increased thermal stability, chemical resistance, and specific hydrophobic interactions. nih.govacs.org

Unexplored avenues in this area include:

Polymer Chemistry: Investigating the incorporation of the molecule as a monomer into polymers like polyamides or polyesters. The fluorophenyl group could enhance the thermal and chemical stability of the resulting polymers. nih.gov Theoretical studies could model how its incorporation affects polymer chain packing and bulk properties.

Self-Assembling Systems: Studying the potential for the molecule to self-assemble into ordered structures in solution or on surfaces. The interplay of hydrogen bonding (from the carboxylic acid), hydrophobic and π-stacking interactions (from the phenyl ring), and potential "fluorous" interactions could lead to novel supramolecular architectures.

Surface Modification: Exploring its use as a surface modifying agent. The carboxylic acid could anchor the molecule to various substrates, while the fluorophenyl group would present a low-energy, potentially hydrophobic/lipophobic surface.

Further Elucidation of Its Molecular Interactions with Diverse Biomolecules in vitro

Substituted amino acids are of great interest in medicinal chemistry and chemical biology. The N-methyl and fluoro-phenyl motifs are often incorporated into drug candidates to improve metabolic stability, membrane permeability, and binding affinity. nih.govmerckmillipore.com Therefore, a critical area of future research is the systematic in vitro evaluation of this compound's interactions with biologically relevant macromolecules.

Key research directions include:

Binding Affinity Studies: Employing biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy to screen for and characterize the binding of the compound to a wide range of proteins, including enzymes and receptors. reichertspr.comnih.gov

Enzyme Inhibition Assays: Testing the molecule as a potential inhibitor of various enzyme classes. Its structure as an amino acid derivative makes it a candidate for interacting with enzymes that process natural amino acids or peptides.

Interaction with Nucleic Acids: While less common for simple amino acids, the planar aromatic ring and potential for electrostatic interactions suggest that its binding to specific RNA or DNA structures could be explored, particularly for more complex derivatives. nih.gov

Biophysical Technique Information Gained Potential Biomolecular Target Classes
Surface Plasmon Resonance (SPR)Binding kinetics (k_on, k_off), Affinity (K_D)Enzymes, Receptors, Antibodies
Isothermal Titration Calorimetry (ITC)Binding thermodynamics (ΔH, ΔS), Affinity (K_D)Any binding partner
NMR SpectroscopyStructural details of interaction, Binding site mappingProteins, Nucleic Acids

Integration into Multi-Component Systems for Supramolecular Chemistry Research

The field of supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. The specific structure of this compound makes it an intriguing candidate for designing novel self-assembling systems.

Promising research directions are:

Foldamer Design: Using the compound as a monomeric unit to construct "foldamers"—non-natural oligomers that adopt specific, folded conformations similar to peptides and proteins. The N-methyl group would prevent the formation of the N-H---O=C hydrogen bonds that define traditional β-sheets, forcing the oligomer chain into alternative, potentially novel, conformations. merckmillipore.comnih.gov

Fluorous Interactions: Leveraging the fluorinated phenyl ring to drive self-assembly through fluorous interactions, which are specific non-covalent interactions between fluorinated moieties. This could be used to direct the formation of specific architectures in multi-component systems.

Host-Guest Chemistry: Investigating the potential of the molecule or its macrocyclic derivatives to act as a host for small guest molecules, with the fluorophenyl ring providing a unique binding surface.

Application of Machine Learning and AI in Predicting its Properties or Reactions

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. nih.govresearchgate.net For a molecule like this compound, where experimental data is scarce, these computational tools offer a powerful way to accelerate research and guide experimental design.

Future work could involve:

Property Prediction (QSAR/QSPR): Developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models to predict biological activities and physicochemical properties (e.g., solubility, toxicity, membrane permeability). tandfonline.comnih.govmedium.com Models would be trained on existing databases of fluorinated and/or N-methylated compounds.

Reaction Prediction: Using AI platforms to predict the outcomes of potential reactions involving this molecule or to identify optimal reaction conditions (e.g., catalyst, solvent, temperature), thereby reducing the need for extensive empirical screening. aiche.orgibm.com

De Novo Design: Employing generative AI models to design novel derivatives of the parent compound with optimized properties for specific applications in materials science or as potential therapeutic agents.

Q & A

Q. What analytical techniques are recommended for identifying and quantifying 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid in biological matrices?

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a robust method for identification. Key steps include:

  • Exact mass analysis (to confirm molecular formula, e.g., using [M-H]⁻ ions).
  • Fragmentation pattern matching (compare with synthetic standards or databases for phenylpropionic acid derivatives, such as hydroxy- or fluorinated analogs).
  • Isotopic profile validation (e.g., verifying ^19F or ^13C isotopic signatures if labeled compounds are used).
    For quantification, stable isotope dilution (e.g., ^13C-labeled internal standards) enhances accuracy in complex matrices like serum or urine .

Q. How can the purity and structural integrity of synthesized this compound be validated?

  • Melting point analysis : Compare observed values (e.g., 83–86°C for fluorinated analogs) with literature data .
  • Spectroscopic characterization :
    • FT-IR : Confirm carboxylic acid (≈1700 cm⁻¹) and aromatic C-F (≈1200 cm⁻¹) stretches.
    • NMR : Analyze methylamino (-N(CH₃)-) and fluorophenyl proton environments.
    • Mass spectrometry : Use LC-ESI-QTOF for exact mass and fragmentation matches (e.g., [M-H]⁻ at m/z 226.08) .

Q. What solubility parameters influence the experimental formulation of this compound?

The Hansen solubility parameters (δ) can predict compatibility with excipients. For phenylpropionic acid derivatives:

  • δD (dispersion) : ≈18 MPa¹/²
  • δP (polar) : ≈6 MPa¹/²
  • δH (hydrogen bonding) : ≈10 MPa¹/²
    These values guide solvent selection (e.g., DMSO for in vitro assays or PEG for in vivo delivery) .

Advanced Research Questions

Q. How do halogen substitutions on the phenyl ring affect the physicochemical and biological properties of phenylpropionic acid derivatives?

  • Electron-withdrawing effects : Fluorine increases acidity (pKa ~3.5–4.0) and metabolic stability compared to hydroxyl or methoxy groups.
  • Lipophilicity : LogP increases with fluorine substitution (e.g., LogP ≈2.1 for 4-fluoro vs. 1.8 for 4-hydroxy analogs), impacting membrane permeability.
  • Bioactivity : Fluorine enhances receptor binding affinity in some analogs (e.g., glutamate receptor interactions) .

Q. What computational strategies are suitable for predicting electronic properties and interaction mechanisms of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity.
  • Molecular docking : Simulate interactions with targets like enzymes or transporters (e.g., using AutoDock Vina).
  • Molecular Dynamics (MD) : Study solvation effects or stability in lipid bilayers (e.g., GROMACS) .

Q. How can isotopic labeling (e.g., ^13C or ^19F) elucidate the metabolic fate of this compound in vivo?

  • ^13C-labeled synthesis : Incorporate labels at the propionic acid chain (e.g., [1-^13C]-propionate) to track degradation pathways via LC-MS/MS.
  • ^19F NMR : Monitor fluorophenyl group metabolism in real-time in biofluids.
  • Isotope tracing : Identify metabolites like hydroxylated or glucuronidated derivatives .

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

  • Multi-technique validation : Cross-validate NMR, IR, and HRMS data.
  • Fragmentation libraries : Compare with databases like MassBank (e.g., KO001098 for 3-(4-hydroxyphenyl)propionic acid analogs).
  • Synthetic controls : Co-analyze with authentic standards to confirm retention times and spectral matches .

Q. What metabolic pathways are anticipated based on structurally related phenylpropionic acids?

  • Phase I metabolism : Hydroxylation at the phenyl ring (para to fluorine) or β-oxidation of the propionate chain.
  • Phase II metabolism : Glucuronidation or sulfation of hydroxylated metabolites (observed in anthocyanin-derived phenylpropionates).
  • Gut microbiota : Potential degradation to simpler aromatic acids (e.g., 4-fluorobenzoic acid) .

Q. Tables

Q. Table 1. Key Physicochemical Properties of this compound

PropertyValue/DescriptionReference
Molecular FormulaC₁₀H₁₁FNO₂
Molecular Weight212.20 g/mol
Melting Point83–86°C (fluorinated analog)
logP≈2.1 (predicted)
Solubility (δ)δD=18, δP=6, δH=10 MPa¹/²

Q. Table 2. Common Metabolic Pathways for Phenylpropionic Acid Derivatives

PathwayKey MetabolitesReference
Hydroxylation3-(4-Hydroxy-3-fluorophenyl)propionic acid
GlucuronidationPropionyl-glucuronide
SulfationPropionyl-sulfate
Microbial degradation4-Fluorobenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.